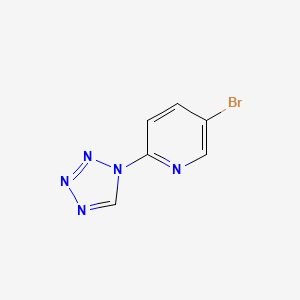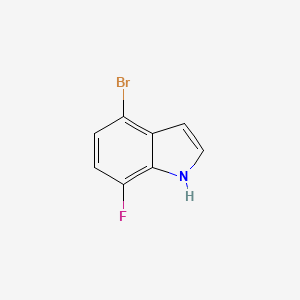
5-bromo-2-(1H-tetrazol-1-yl)pyridine
Descripción general
Descripción
5-bromo-2-(1H-tetrazol-1-yl)pyridine is a useful research compound. Its molecular formula is C6H4BrN5 and its molecular weight is 226.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Color Tuning in Iridium Tetrazolate Complexes
5-bromo-2-(1H-tetrazol-1-yl)pyridine (BrPyTzH), as an ancillary tetrazolate ligand, plays a crucial role in the color tuning of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes. The presence of this ligand, despite its poor photophysical performance, makes it a synthetically attractive building block for constructing polymetallic architectures. It has been used to modify the emission properties of iridium(III) complexes, allowing for a wide span of redox and emission properties, which can be essential for applications like organic light-emitting devices or as markers for biological labeling (Stagni et al., 2008).
Coordination Studies with Transition Metals
This compound derivatives have been involved in coordination reactions with transition metal salts like CuCl2, Co(NCS)2, NiCl2, and ZnCl2. These reactions typically result in complexes with varying metal-to-ligand stoichiometries. The specific interaction and binding strength of the ligands with the metal ions, as deduced from spectral studies like 1H NMR, play a significant role in the formation and stability of these complexes. Such coordination compounds are of great interest in fields like catalysis, material science, and possibly as precursors for the synthesis of more complex molecular entities (Sheridan et al., 2013).
Photochemical Properties and Proton Transfer
Another application of derivatives similar to this compound is observed in the study of photoinduced tautomerization and proton transfer processes. These compounds showcase unique photoreactions like excited-state intramolecular and intermolecular double-proton transfer, as well as solvent-assisted double-proton transfer. Such properties are significant in the field of photochemistry and might pave the way for the development of novel photonic materials or sensors (Vetokhina et al., 2012).
Reactivity Toward Electrophiles
The reactivity of this compound complexes toward electrophiles has also been a subject of study. Such reactions can lead to the further tuning of electronic properties and might be useful in the synthesis of materials with specific electronic or photophysical properties. The interaction with electrophiles and subsequent changes in the molecular structure can significantly alter the behavior of these compounds in various applications (Stagni et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-2-(tetrazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN5/c7-5-1-2-6(8-3-5)12-4-9-10-11-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMHJWFLYFYWBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399752 | |
| Record name | 2-(1-Tetrazolyl)-5-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
296796-44-6 | |
| Record name | 2-(1-Tetrazolyl)-5-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275675.png)



![[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine](/img/structure/B1275689.png)
![2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B1275690.png)

![5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275694.png)




